molecular formula C24H21N3O B2377160 7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde CAS No. 556112-31-3

7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde

Cat. No.: B2377160
CAS No.: 556112-31-3
M. Wt: 367.452
InChI Key: FUVCYYJLKPAPIF-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an indazole core, followed by functional group modifications to introduce the desired substituents . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to achieve these transformations .

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are increasingly used to scale up the production of these compounds . These methods not only enhance efficiency but also reduce the environmental impact of chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative .

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

Uniqueness

What sets 7-Methyl-2-phenyl-6-(p-tolyl)-2,4,5,6-tetrahydropyrrolo[2,3-g]indazole-8-carbaldehyde apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-16-8-11-20(12-9-16)27-17(2)21(15-28)23-22(27)13-10-18-14-26(25-24(18)23)19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVCYYJLKPAPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2CCC4=CN(N=C43)C5=CC=CC=C5)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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